molecular formula C20H32FN3O B5405236 4-{3-[4-(3-fluorobenzyl)-1-piperazinyl]-2,2-dimethylpropyl}morpholine

4-{3-[4-(3-fluorobenzyl)-1-piperazinyl]-2,2-dimethylpropyl}morpholine

Cat. No.: B5405236
M. Wt: 349.5 g/mol
InChI Key: BYGULRUKFGOIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{3-[4-(3-fluorobenzyl)-1-piperazinyl]-2,2-dimethylpropyl}morpholine, also known as F13714, is a potent and selective dopamine D4 receptor antagonist. It has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, such as schizophrenia and addiction.

Mechanism of Action

4-{3-[4-(3-fluorobenzyl)-1-piperazinyl]-2,2-dimethylpropyl}morpholine exerts its pharmacological effects by selectively blocking the dopamine D4 receptor. The dopamine D4 receptor is a G protein-coupled receptor that is predominantly expressed in the prefrontal cortex, limbic system, and basal ganglia. It plays a critical role in regulating dopamine neurotransmission and is implicated in the pathophysiology of various neuropsychiatric disorders. By blocking the dopamine D4 receptor, this compound modulates dopamine neurotransmission and has potential therapeutic effects in these disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity and selectivity for the dopamine D4 receptor. It has been demonstrated to block the binding of dopamine to the receptor and inhibit dopamine-mediated signaling pathways. This compound has also been shown to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems. In preclinical studies, this compound has been shown to have potential therapeutic effects in various neuropsychiatric disorders, such as schizophrenia and addiction.

Advantages and Limitations for Lab Experiments

4-{3-[4-(3-fluorobenzyl)-1-piperazinyl]-2,2-dimethylpropyl}morpholine has several advantages for lab experiments. It is a potent and selective dopamine D4 receptor antagonist, which makes it a valuable tool for investigating the role of the dopamine D4 receptor in neuropsychiatric disorders. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are still being investigated. The synthesis method is complex, which may limit its availability for some researchers.

Future Directions

There are several future directions for the study of 4-{3-[4-(3-fluorobenzyl)-1-piperazinyl]-2,2-dimethylpropyl}morpholine. First, further preclinical studies are needed to investigate its potential therapeutic effects in various neuropsychiatric disorders. Second, the pharmacokinetic and pharmacodynamic properties of this compound need to be further characterized to optimize its use in in vivo studies. Third, the mechanism of action of this compound needs to be further elucidated to understand its effects on dopamine neurotransmission and other neurotransmitter systems. Fourth, the synthesis method of this compound needs to be further optimized to increase its availability for researchers. Finally, clinical trials are needed to investigate the safety and efficacy of this compound in humans.

Synthesis Methods

4-{3-[4-(3-fluorobenzyl)-1-piperazinyl]-2,2-dimethylpropyl}morpholine is synthesized through a multi-step process that involves the reaction of 3-fluorobenzylamine with 2,2-dimethyl-4-(2-oxopropyl)morpholine to form the intermediate product, followed by the reaction with 1-benzylpiperazine to yield the final product. The synthesis method has been optimized to achieve high yield and purity of this compound.

Scientific Research Applications

4-{3-[4-(3-fluorobenzyl)-1-piperazinyl]-2,2-dimethylpropyl}morpholine has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, such as schizophrenia and addiction. It has been shown to have a high affinity and selectivity for the dopamine D4 receptor, which is implicated in the pathophysiology of these disorders. This compound has been used in preclinical studies to investigate its potential as a therapeutic agent, and the results have been promising.

Properties

IUPAC Name

4-[3-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2,2-dimethylpropyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32FN3O/c1-20(2,17-24-10-12-25-13-11-24)16-23-8-6-22(7-9-23)15-18-4-3-5-19(21)14-18/h3-5,14H,6-13,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGULRUKFGOIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCN(CC1)CC2=CC(=CC=C2)F)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.